4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline
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Overview
Description
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been widely studied due to their diverse pharmacological properties, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.
Introduction of the Amino and Hydroxy Groups: The amino and hydroxy groups are introduced through nucleophilic substitution reactions.
Attachment of the Naphthylthio Group: The naphthylthio group is introduced via a thiolation reaction, where a naphthylthiol compound reacts with the quinazoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting the EGFR pathway.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Afatinib: An irreversible inhibitor of the EGFR family of receptors.
Uniqueness
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications . Its naphthylthio group enhances its binding affinity to molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
52979-06-3 |
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Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-amino-6-naphthalen-2-ylsulfanyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H13N3OS/c19-17-15-10-14(7-8-16(15)20-18(22)21-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
AIZZNMJLXYTWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=O)N=C4N |
Origin of Product |
United States |
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